2-Ethyl-4-fluorophenyl methyl carbonate
Overview
Description
2-Ethyl-4-fluorophenyl methyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate group (–O–(C=O)–O–) attached to a 2-ethyl-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-fluorophenyl methyl carbonate can be achieved through several methods. One common approach involves the reaction of 2-ethyl-4-fluorophenol with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-fluorophenyl methyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 2-ethyl-4-fluorophenol and methanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different carbonate esters.
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as titanium alkoxides.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Major Products Formed
Hydrolysis: 2-Ethyl-4-fluorophenol, methanol.
Transesterification: Various carbonate esters.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Ethyl-4-fluorophenyl methyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug, where the carbonate group can be hydrolyzed in vivo to release the active drug.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable carbonate linkages.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-4-fluorophenyl methyl carbonate largely depends on its application. In the context of a prodrug, the compound undergoes hydrolysis to release the active drug, which then exerts its therapeutic effects. The molecular targets and pathways involved would be specific to the active drug released.
Comparison with Similar Compounds
Similar Compounds
2-Ethylphenyl methyl carbonate: Lacks the fluorine atom, which may affect its reactivity and applications.
4-Fluorophenyl methyl carbonate: Lacks the ethyl group, which may influence its physical and chemical properties.
2-Ethyl-4-methylphenyl methyl carbonate:
Uniqueness
2-Ethyl-4-fluorophenyl methyl carbonate is unique due to the presence of both the ethyl and fluorine substituents on the phenyl ring. This combination can impart distinct physical, chemical, and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-ethyl-4-fluorophenyl) methyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-7-6-8(11)4-5-9(7)14-10(12)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOMYONKUISGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)OC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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